Cas no 25069-74-3 (Benzenamine, 4-ethenyl-N,N-diphenyl-)

Benzenamine, 4-ethenyl-N,N-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-ethenyl-N,N-diphenyl-
- 4-ethenyl-N,N-diphenylaniline
- N,N-diphenyl-4-vinylbenzenamine
- 4-(diphenylamino)styrene
- N,N-diphenyl-4-vinylaniline
- HS-8174
- diphenyl-(4-vinylphenyl)amine
- Diphenyl(4-vinylphenyl)amine
- 4-vinyltriphenylamine
- SCHEMBL99027
- p-diphenylaminostyrene
- 25069-74-3
- DA-07702
- DTXSID10446556
- YSCK0664
-
- Inchi: InChI=1S/C20H17N/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2
- InChI Key: BGGDZDRRHQTSPV-UHFFFAOYSA-N
- SMILES: C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Computed Properties
- Exact Mass: 271.13621
- Monoisotopic Mass: 271.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
Benzenamine, 4-ethenyl-N,N-diphenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 9186092-1G |
N,N-Diphenyl-N-(4-vinylphenyl)amine, 97% |
25069-74-3 | 97% | 1G |
¥ 1375 | 2022-04-26 |
Benzenamine, 4-ethenyl-N,N-diphenyl- Related Literature
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Sayantika Bhakta,Tapas Ghosh Org. Chem. Front. 2022 9 5074
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2. Simultaneous dual-colour tracking lipid droplets and lysosomes dynamics using a fluorescent probeXujun Zheng,Wencheng Zhu,Fan Ni,Hua Ai,Shaolong Gong,Xiang Zhou,Jonathan?L. Sessler,Chuluo Yang Chem. Sci. 2019 10 2342
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Shiang-Lin Deng,Tai-Lin Chen,Wei-Lun Chien,Jin-Long Hong J. Mater. Chem. C 2014 2 651
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Bin Xu,Honghua Fang,Feipeng Chen,Hongguang Lu,Jiating He,Yaowen Li,Qidai Chen,Hongbo Sun,Wenjing Tian New J. Chem. 2009 33 2457
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Jun-Jie Liu,Juliang Yang,Jin-Liang Wang,Zheng-Feng Chang,Bo Li,Wen-Ting Song,Zujin Zhao,Xiaoding Lou,Jun Dai,Fan Xia Mater. Chem. Front. 2018 2 1126
Additional information on Benzenamine, 4-ethenyl-N,N-diphenyl-
Benzenamine, 4-ethenyl-N,N-diphenyl-
Benzenamine, 4-ethenyl-N,N-diphenyl- (CAS No. 25069-74-3) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also referred to as 4-vinyl-N,N-diphenylaniline, is characterized by its unique structure, which combines a benzene ring with an ethenyl group and two phenyl substituents on the nitrogen atom. Its chemical formula is C18H17N, and it exhibits a melting point of approximately 115°C. The compound is widely recognized for its role in the synthesis of advanced materials, particularly in the development of high-performance polymers and optoelectronic devices.
The synthesis of Benzenamine, 4-ethenyl-N,N-diphenyl- involves a series of carefully controlled reactions, often starting from aniline derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the ethenyl group with high precision. These methods not only enhance the yield but also minimize the generation of hazardous byproducts, aligning with current sustainability trends in chemical manufacturing.
One of the most promising applications of Benzenamine, 4-ethenyl-N,N-diphenyl- lies in its use as a monomer for synthesizing conductive polymers. These polymers exhibit exceptional electrical properties, making them ideal for applications in flexible electronics, transparent conductive films, and energy storage devices. Recent studies have demonstrated that incorporating this compound into polymer frameworks can significantly improve their charge transport capabilities and mechanical stability. For example, a research team at the University of California reported that films made from this polymer exhibit superior conductivity compared to traditional materials like poly(3,4-ethylenedioxythiophene) (PEDOT).
In addition to its role in polymer synthesis, Benzenamine, 4-ethenyl-N,N-diphenyl- has found utility in drug delivery systems. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in metallo-drug design. A recent study published in *Nature Communications* highlighted its potential as a carrier for anticancer drugs, where it forms nanoscale assemblies that enhance drug solubility and targeting efficiency. This application underscores the compound's versatility across multiple disciplines.
The toxicological profile of Benzenamine, 4-ethenyl-N,N-diphenyl- has also been a subject of recent research interest. While initial studies suggest that it exhibits low acute toxicity, long-term exposure effects remain under investigation. Regulatory bodies such as the European Chemicals Agency (ECHA) have recommended further studies to assess its potential impact on human health and the environment.
In conclusion, Benzenamine, 4-ethenyl-N,N-diphenyl- (CAS No. 25069-74-3) stands as a pivotal compound in modern chemistry and materials science. Its unique structure and versatile properties continue to drive innovation across multiple industries. As research progresses, particularly in areas such as sustainable synthesis methods and advanced material applications, this compound is poised to play an even more critical role in shaping future technologies.
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